4,4,4-Trimethoxybutanenitrile
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Overview
Description
4,4,4-Trimethoxybutanenitrile is an organic compound with the molecular formula C7H13NO3 It is characterized by the presence of three methoxy groups attached to the fourth carbon of a butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trimethoxybutanenitrile typically involves the reaction of 4,4,4-trimethoxybutanal with a suitable nitrile source. One common method is the reaction of 4,4,4-trimethoxybutanal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, followed by dehydration to form the nitrile group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trimethoxybutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of 4,4,4-trimethoxybutanoic acid or 4,4,4-trimethoxybutanal.
Reduction: Formation of 4,4,4-trimethoxybutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trimethoxybutanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trimethoxybutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and solubility. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trimethoxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4,4,4-Trimethoxybutanal: Similar structure but with an aldehyde group instead of a nitrile group.
4,4,4-Trimethoxybutylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4,4,4-Trimethoxybutanenitrile is unique due to the presence of three methoxy groups on the same carbon atom, which can significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4,4,4-trimethoxybutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-9-7(10-2,11-3)5-4-6-8/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUSVAUWAKSSGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC#N)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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